Deschlorocetirizine

Description

The exact mass of the compound Deschlorocetirizine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Deschlorocetirizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deschlorocetirizine including the price, delivery time, and more detailed information at info@benchchem.com.

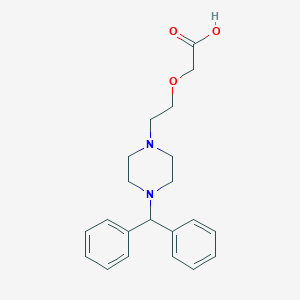

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21H,11-17H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSREFRBRMMIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232777 | |

| Record name | Deschlorocetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-53-2 | |

| Record name | Deschlorocetirizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschlorocetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(4-benzhydrylpiperazin-1-yl)ethoxy) acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCHLOROCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL4BXF63VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deschlorocetirizine: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of deschlorocetirizine, a significant impurity of the widely-used second-generation antihistamine, cetirizine. For researchers, scientists, and drug development professionals, understanding the chemical structure, properties, and analytical control of such impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. This document offers a detailed exploration of deschlorocetirizine, from its molecular identity to its potential implications in pharmaceutical quality control.

Introduction: The Significance of Deschlorocetirizine in Cetirizine Quality Control

Deschlorocetirizine, identified as "Cetirizine Impurity F" in various pharmacopeias, is a process-related impurity in the synthesis of cetirizine.[1] As a structural analogue of the active pharmaceutical ingredient (API), its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory requirements set by authorities such as the USP, EMA, JP, and BP.[1] The close structural similarity to cetirizine necessitates robust analytical methods to ensure its effective separation and quantification. A thorough understanding of its chemical and physical properties is foundational for the development and validation of these methods.

Chemical Identity and Physicochemical Properties

Deschlorocetirizine, with the IUPAC name 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid, is characterized by the absence of the chlorine atom found on one of the phenyl rings of cetirizine.[1][2] This seemingly minor structural modification can influence its physicochemical properties and, potentially, its pharmacological and toxicological profile.

Chemical Structure

The chemical structure of deschlorocetirizine is presented below.

Sources

An In-Depth Technical Guide to the Synthesis of Deschlorocetirizine

Abstract

Deschlorocetirizine, chemically known as 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid, is recognized primarily as a significant impurity and metabolite of Cetirizine, a widely used second-generation H₁ histamine receptor antagonist.[1][2] Understanding its synthesis is crucial for impurity profiling, reference standard preparation, and exploring the structure-activity relationships within the diphenylmethylpiperazine class of compounds. This guide provides a comprehensive overview of the viable synthetic pathways for Deschlorocetirizine, grounded in established chemical principles and adapted from the well-documented synthesis of Cetirizine. We will explore two primary convergent strategies: the N-alkylation of a piperazine core and the terminal oxidation of an alcohol precursor. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring a deep and applicable understanding for professionals in the field.

Introduction and Retrosynthetic Analysis

Deschlorocetirizine shares the core structure of Cetirizine but lacks the 4-chloro substituent on one of the phenyl rings.[3][4] This structural difference informs its synthesis, which logically mirrors that of the parent drug by utilizing a non-chlorinated benzhydryl precursor.

A retrosynthetic analysis of Deschlorocetirizine reveals two logical disconnections, forming the basis of our primary synthetic strategies:

-

C-N Bond Disconnection: Disconnecting the piperazine ring nitrogen from the ethoxyacetic acid side chain. This leads to a convergent approach requiring two key precursors: 1-(diphenylmethyl)piperazine and a reactive 2-carbon ethoxyacetic acid synthon .

-

C-O Bond Disconnection (Functional Group Interconversion): Recognizing that the carboxylic acid can be formed from the oxidation of a primary alcohol. This leads to a linear approach starting from an alcohol precursor, {2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]ethanol} , the deschloro-analogue of hydroxyzine.

The following sections will detail the experimental realization of these two pathways.

Pathway I: Convergent Synthesis via N-Alkylation of 1-(Diphenylmethyl)piperazine

This pathway is arguably the most direct and modular approach. It involves the coupling of the core piperazine derivative with a side chain, a classic example of an SN2 reaction. The strategy's strength lies in its convergence, allowing for the independent synthesis and purification of precursors before the final coupling step.

Rationale and Mechanistic Overview

The core of this synthesis is the nucleophilic substitution reaction where the secondary amine on the 1-(diphenylmethyl)piperazine ring acts as a nucleophile, attacking an electrophilic carbon on the ethoxyacetic acid side-chain precursor. The choice of solvent, base, and leaving group on the side-chain precursor are critical for optimizing reaction efficiency and minimizing side products.

Precursor Synthesis

-

1-(Diphenylmethyl)piperazine (Benzhydrylpiperazine): This key precursor is readily synthesized by reacting benzhydryl chloride (diphenylmethyl chloride) with an excess of piperazine. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.

-

Sodium 2-(2-chloroethoxy)acetate: This side-chain component is prepared by treating 2-chloroethoxyacetic acid with a base like sodium hydroxide.[5] Using the pre-formed salt of the side-chain can improve handling and reaction consistency. Alternatively, related esters or amides like methyl 2-(2-chloroethoxy)acetate or 2-chloroethoxy acetamide can be used, which would require a final hydrolysis step to yield the carboxylic acid.[6][7]

Experimental Protocol: Synthesis of Deschlorocetirizine

This protocol is adapted from established methods for Cetirizine synthesis.[5]

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-(diphenylmethyl)piperazine (1.0 eq) and anhydrous sodium carbonate (2.5 eq).

-

Solvent Addition: Add toluene (10 volumes, e.g., 10 mL per gram of piperazine precursor) to the flask.

-

Heating: Begin stirring and heat the suspension to 80-85°C.

-

Side-Chain Addition: In a separate vessel, prepare an aqueous solution of sodium 2-(2-chloroethoxy)acetate (1.3 eq). Add this solution dropwise to the heated reaction mixture over 1-2 hours.

-

Reaction: After the addition is complete, increase the temperature to reflux (approx. 110°C) and maintain for 12-18 hours. The reaction progress should be monitored by a suitable chromatographic method (TLC or HPLC) until the starting piperazine is consumed.

-

Workup: Cool the reaction mixture to room temperature. Add water (5 volumes) and stir for 30 minutes. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with toluene (2 x 3 volumes).

-

Purification: Combine all organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude Deschlorocetirizine, typically as a viscous oil.

-

Final Product Isolation: The crude product can be further purified by column chromatography or by forming a dihydrochloride salt. To form the salt, dissolve the crude base in acetone (10 volumes), cool to 0-5°C, and slowly add a solution of hydrochloric acid in isopropanol (2.2 eq). The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield Deschlorocetirizine Dihydrochloride.[5][8]

Visualization of N-Alkylation Pathway

Data Summary: N-Alkylation Route

| Parameter | Value / Condition | Rationale / Reference |

| Base | Sodium Carbonate (Na₂CO₃) | A cost-effective inorganic base to neutralize HCl formed from the chloro-precursor.[5] |

| Solvent | Toluene | High boiling point allows for necessary reaction temperatures; good for phase separation during workup.[5] |

| Temperature | 110-115 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier for the SN2 reaction. |

| Reaction Time | 12 - 18 hours | Typical duration to ensure complete consumption of the limiting reagent. |

| Expected Yield | 75-85% (Crude) | Based on analogous Cetirizine syntheses.[6] |

Pathway II: Synthesis via Oxidation of a Hydroxyzine Analogue

This pathway leverages a functional group transformation on a more complex precursor that already contains the complete carbon skeleton of the target molecule. It is a linear approach that relies on the selective oxidation of a primary alcohol to a carboxylic acid without affecting the tertiary amines or the diphenylmethyl group.

Rationale and Mechanistic Overview

The synthesis of Cetirizine from its parent drug, Hydroxyzine, is well-established and involves the oxidation of a terminal primary alcohol.[9][10] By analogy, Deschlorocetirizine can be synthesized from its corresponding alcohol precursor, {2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]ethanol}. The primary challenge in this approach is the selection of an oxidizing agent that is potent enough to convert the alcohol to a carboxylic acid but selective enough to avoid cleavage of ether linkages or oxidation of the piperazine nitrogens.

Precursor Synthesis

-

{2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]ethanol}: This precursor can be synthesized via the N-alkylation of 1-(diphenylmethyl)piperazine with 2-(2-chloroethoxy)ethanol, in a reaction analogous to the one described in Pathway I.

Experimental Protocol: Oxidation to Deschlorocetirizine

Multiple oxidation systems can be employed. Below are two distinct protocols adapted from the literature for Cetirizine synthesis.

Protocol A: Palladium-Catalyzed Oxidation (Green Chemistry Approach) [11][12]

-

Setup: In a reaction vessel, suspend the alcohol precursor (1.0 eq) and a Palladium-on-Carbon catalyst (Pd-M/C, 5-10% w/w) in a mixed solvent of 1,4-dioxane and water (1:1 v/v).

-

pH Adjustment: Adjust the pH of the mixture to 9-14 using an aqueous NaOH solution. A higher pH is generally more effective.[11]

-

Reaction: Heat the mixture to 80-90°C and bubble air or oxygen through the suspension for 10-20 hours. Monitor the reaction by HPLC.

-

Workup: After completion, cool the mixture and filter through a pad of celite to recover the catalyst.

-

Isolation: Acidify the filtrate with HCl to pH ~2-3 to precipitate the product. The pH adjustment is critical for isolating the zwitterionic product. Extract the product into a suitable organic solvent like dichloromethane.

-

Purification: The crude product can be purified as described in Pathway I.

Protocol B: Jones Oxidation [9][10]

Note: This method uses chromium, which is highly toxic and poses significant environmental hazards. It is presented for historical and chemical context but is not recommended for modern, scalable synthesis.

-

Setup: Dissolve the alcohol precursor (1.0 eq) in acetone (8 volumes). Cool the solution in an ice bath.

-

Oxidant Addition: Prepare Jones reagent (CrO₃ in H₂SO₄/water) separately. Add the Jones reagent dropwise to the stirred solution over 2 hours, maintaining the temperature below 20°C.

-

Reaction: Stir the mixture at room temperature for 16-20 hours.

-

Quenching: Quench the excess oxidant by the careful dropwise addition of isopropanol until the orange/brown color turns green.

-

Workup and Isolation: Filter the chromium salts. The filtrate is then basified and extracted to isolate the product. The workup is complex due to the chromium waste.

Visualization of Oxidation Pathway

Data Summary: Comparison of Oxidation Methods

| Parameter | Palladium-Catalyzed Oxidation | Jones Oxidation |

| Oxidant | Pd-C, O₂ (or Air) | CrO₃ / H₂SO₄ |

| Selectivity | High for primary alcohols | High, but can be aggressive |

| Yield | 85-96% (Reported for Cetirizine)[11] | Variable, often lower after workup |

| Environmental Impact | Low ("Green") | High (Heavy metal waste) |

| Safety | Generally safe, catalyst is recoverable | Highly toxic, carcinogenic |

| Reference | [11][12] | [9][10] |

Conclusion and Professional Insights

Both pathways presented are viable for the synthesis of Deschlorocetirizine.

-

Pathway I (N-Alkylation) is the preferred method for laboratory and industrial-scale synthesis. Its convergent nature, use of readily available precursors, and straightforward reaction conditions make it robust and scalable. The primary consideration is ensuring the quality of the 1-(diphenylmethyl)piperazine and the side-chain synthon.

-

Pathway II (Oxidation) , particularly the palladium-catalyzed method, represents an elegant and environmentally conscious alternative. It demonstrates the principle of late-stage functionalization. However, it may require more rigorous process optimization to control catalyst activity and ensure complete conversion without degradation. The Jones oxidation method is now largely obsolete due to its severe environmental and safety liabilities.

For researchers focused on impurity synthesis for analytical standards, Pathway I offers the most direct and reliable route. For those in process development, exploring the palladium-catalyzed oxidation of the deschloro-hydroxyzine analogue could offer advantages in atom economy and sustainability.

References

-

PubChem Compound Summary for CID 3068851, Deschlorocetirizine. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

- CN102875488B - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C. Google Patents. (n.d.).

- US6046332A - Methods for the manufacture of cetirizine. Google Patents. (n.d.).

-

DESCHLOROCETIRIZINE. Global Substance Registration System (GSRS). (n.d.). Retrieved from [Link]

- CN104130211B - A kind of technique of synthetic hydrochloric acid cetirizine. Google Patents. (n.d.).

-

Deschloro Cetirizine | 83881-53-2. SynZeal. (n.d.). Retrieved from [Link]

- WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein. Google Patents. (n.d.).

- US20110184174A1 - Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein. Google Patents. (n.d.).

-

Cetirizine. Wikipedia. (n.d.). Retrieved from [Link]

- US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein. Google Patents. (n.d.).

-

Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. (2024). Retrieved from [Link]

-

CAS No : 83881-53-2 | Product Name : Deschloro Cetirizine. Pharmaffiliates. (n.d.). Retrieved from [Link]

- (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof. Google Patents. (n.d.).

-

Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. ResearchGate. (2024). Retrieved from [Link]

-

Cetirizine EP Impurity F (Free Base) | CAS 83881-53-2. Veeprho. (n.d.). Retrieved from [Link]

- EP2019096A1 - Process for obtaining Cetirizine dihydrochloride. Google Patents. (n.d.).

-

Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride. PubChem. (n.d.). Retrieved from [Link]

- CN103497166A - Synthesis method of cetirizine hydrochloride intermediate. Google Patents. (n.d.).

-

Synthesis of Cetirizine dihydrochloride from... ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Deschlorocetirizine | C21H26N2O3 | CID 3068851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Deschloro Cetirizine | 83881-53-2 | SynZeal [synzeal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cetirizine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Deschloro Cetirizine Dihydrochloride | 83881-54-3 [chemicalbook.com]

- 9. US6046332A - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]

- 10. CN104130211B - A kind of technique of synthetic hydrochloric acid cetirizine - Google Patents [patents.google.com]

- 11. CN102875488B - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Pharmacological Profile of Deschlorocetirizine: A Technical Guide for Comprehensive Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Deschlorocetirizine, a primary impurity of the widely-used second-generation antihistamine cetirizine, represents a critical molecule for pharmacological assessment to ensure the purity, safety, and efficacy of the parent drug. Despite its prevalence as a related substance, a comprehensive public-domain pharmacological profile of Deschlorocetirizine remains conspicuously absent. This technical guide provides a robust framework for the complete pharmacological characterization of Deschlorocetirizine. By leveraging established methodologies for antihistamine evaluation, this document outlines the requisite in vitro and in vivo studies to elucidate its histamine H1 receptor binding affinity, functional antagonism, and overall antihistaminic activity. This guide is intended to serve as a foundational resource for researchers and drug development professionals in characterizing this and other related pharmaceutical impurities.

Introduction: The Significance of Characterizing Deschlorocetirizine

Cetirizine, a potent and selective histamine H1 receptor antagonist, is a mainstay in the management of allergic rhinitis and chronic urticaria.[1] As with any synthesized active pharmaceutical ingredient (API), the presence of impurities is inevitable. Regulatory bodies worldwide mandate the identification and characterization of impurities to ensure the safety and quality of pharmaceutical products.[2] Deschlorocetirizine is a known process-related impurity in the synthesis of cetirizine.[3] Given its structural similarity to the parent compound, a thorough understanding of its pharmacological profile is not merely a regulatory necessity but a scientific imperative. The absence of the chlorine atom on the benzhydryl moiety, as seen in Deschlorocetirizine, may influence its binding affinity for the H1 receptor and its overall pharmacokinetic and pharmacodynamic properties. This guide provides the scientific groundwork for a comprehensive investigation into the pharmacological attributes of Deschlorocetirizine.

Chemical and Physical Properties

A foundational step in the characterization of any compound is the clear identification of its chemical and physical properties.

| Property | Value |

| IUPAC Name | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid |

| Synonyms | Cetirizine Impurity F, (2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid |

| CAS Number | 83881-53-2 |

| Molecular Formula | C₂₁H₂₆N₂O₃ |

| Molecular Weight | 354.44 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of Deschlorocetirizine

A 2D representation of the chemical structure of Deschlorocetirizine.

Postulated Pharmacological Profile and Comparative Framework

To facilitate a direct comparison, the following table presents the known pharmacological parameters of cetirizine, with corresponding empty fields for the yet-to-be-determined values for Deschlorocetirizine.

| Parameter | Deschlorocetirizine | Cetirizine | Reference |

| H1 Receptor Binding Affinity (Ki) | To be determined | ~6 nM | [4] |

| In Vitro Potency (IC50) | To be determined | Variable depending on assay | |

| Pharmacokinetics | |||

| Bioavailability | To be determined | >70% | |

| Protein Binding | To be determined | 93% | |

| Metabolism | To be determined | Limited, not via CYP450 system | |

| Elimination Half-life | To be determined | ~8.3 hours | |

| In Vivo Activity | |||

| Wheal and Flare Inhibition | To be determined | Significant inhibition for up to 24 hours | [5] |

Methodologies for Pharmacological Characterization

To ascertain the pharmacological profile of Deschlorocetirizine, a series of well-established in vitro and in vivo assays are required. The following sections provide detailed protocols for these essential investigations.

In Vitro Characterization

The primary mechanism of action of antihistamines is their ability to bind to the histamine H1 receptor. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.

Experimental Protocol: H1 Receptor Radioligand Binding Assay

-

Membrane Preparation:

-

Utilize a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[4]

-

Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction through centrifugation.

-

Resuspend the membrane pellet in the assay buffer to a final protein concentration of 50-100 µg/mL.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add 50 µL of the membrane preparation, 50 µL of [³H]-mepyramine (a high-affinity H1 antagonist radioligand) at a concentration near its Kd (e.g., 1-2 nM), and 50 µL of assay buffer.

-

Non-specific Binding: Add 50 µL of the membrane preparation, 50 µL of [³H]-mepyramine, and 50 µL of a high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

-

Competitive Binding: Add 50 µL of the membrane preparation, 50 µL of [³H]-mepyramine, and 50 µL of Deschlorocetirizine at various concentrations (typically a 10-point dilution series).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.[4]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Deschlorocetirizine concentration to generate a sigmoidal dose-response curve.

-

Determine the IC50 value (the concentration of Deschlorocetirizine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.[4]

-

Figure 2: Workflow for H1 Receptor Binding Assay

A flowchart illustrating the key steps in a competitive radioligand binding assay.

To assess the functional consequence of H1 receptor binding, a cellular assay measuring the inhibition of histamine-induced signaling is necessary. Histamine H1 receptor activation leads to an increase in intracellular calcium. A functional assay can quantify the ability of Deschlorocetirizine to block this response.

Experimental Protocol: Calcium Flux Functional Assay

-

Cell Culture: Culture a cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HeLa or HEK293 cells) in a suitable medium.

-

Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of Deschlorocetirizine or a vehicle control for a predetermined period (e.g., 15-30 minutes).

-

Histamine Challenge and Signal Detection:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject a concentration of histamine known to elicit a submaximal response (e.g., EC80) into each well.

-

Immediately begin recording the fluorescence intensity over time to capture the histamine-induced calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Deschlorocetirizine concentration.

-

Calculate the IC50 value, which represents the concentration of Deschlorocetirizine that causes a 50% inhibition of the histamine-induced calcium response.

-

Figure 3: Histamine H1 Receptor Signaling Pathway

Simplified signaling cascade of the histamine H1 receptor.

In Vivo Characterization

To understand the antihistaminic effects of Deschlorocetirizine in a whole organism, the histamine-induced wheal and flare model in human volunteers or animal models is a well-established and clinically relevant assay.[3][5]

Experimental Protocol: Histamine-Induced Wheal and Flare Test

-

Subject Selection: Recruit healthy volunteers with no history of significant skin diseases or allergies. Ensure subjects are not taking any medications that could interfere with the results, particularly other antihistamines.

-

Study Design: Employ a double-blind, placebo-controlled, crossover study design. Each subject will receive Deschlorocetirizine, a positive control (e.g., cetirizine), and a placebo on separate study days, with an adequate washout period in between.

-

Drug Administration: Administer a single oral dose of Deschlorocetirizine, cetirizine, or placebo.

-

Histamine Challenge: At predetermined time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), induce a wheal and flare response by administering a standardized histamine solution (e.g., 100 mg/mL) via a skin prick test on the volar surface of the forearm.[5]

-

Measurement of Wheal and Flare:

-

After a set time (e.g., 15 minutes) following the histamine prick, outline the borders of the wheal and flare responses with a fine-tip pen.

-

Transfer the outlines to a transparent tracing paper.

-

Quantify the area of the wheal and flare using planimetry or a digital imaging system.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the wheal and flare areas at each time point for each treatment group compared to placebo.

-

Compare the time course and magnitude of inhibition between Deschlorocetirizine and cetirizine.

-

Determine the onset and duration of action of Deschlorocetirizine.

-

Pharmacokinetic (ADME) Studies

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Deschlorocetirizine is critical. These studies are essential for predicting its in vivo behavior, potential for drug-drug interactions, and for establishing a safe dosing regimen. In vitro ADME assays can provide early insights into these properties.

Key In Vitro ADME Assays:

-

Metabolic Stability: Incubation of Deschlorocetirizine with liver microsomes or hepatocytes to determine its rate of metabolism.

-

CYP450 Inhibition: Assess the potential of Deschlorocetirizine to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.

-

Plasma Protein Binding: Determine the extent to which Deschlorocetirizine binds to plasma proteins, which influences its distribution and availability.

-

Permeability: Use of Caco-2 cell monolayers to predict intestinal absorption.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the pharmacological characterization of Deschlorocetirizine. The outlined experimental protocols for in vitro receptor binding and functional assays, coupled with the in vivo wheal and flare model, will generate the necessary data to define its potency, efficacy, and duration of action as a potential histamine H1 receptor antagonist. Furthermore, the proposed ADME studies will elucidate its pharmacokinetic profile.

The data generated from these studies will be invaluable for several reasons:

-

Regulatory Compliance: Fulfilling the requirement to characterize pharmaceutical impurities.

-

Safety Assessment: Understanding the potential for off-target effects and drug-drug interactions.

-

Structure-Activity Relationship (SAR) Studies: Providing insights into the role of the chlorine substituent in the activity of cetirizine and related compounds.

By systematically applying the methodologies described herein, researchers and drug development professionals can effectively bridge the current knowledge gap regarding the pharmacological profile of Deschlorocetirizine, thereby contributing to the continued safety and efficacy of cetirizine-based therapies.

References

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- A Comparative Analysis of Receptor Binding Affinity: Dexchlorpheniramine Maleate vs. Cetirizine - Benchchem. (URL not provided in search results)

- (Referenced in search results, but full cit

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL not provided in search results)

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

-

Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PubMed Central. (URL: [Link])

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

-

Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph | LabRulez LCMS. (URL: [Link])

- (Referenced in search results, but full cit

- 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem. (URL not provided in search results)

- (Referenced in search results, but full cit

-

Comparative activity of cetirizine and desloratadine on histamine-induced wheal-and-flare responses during 24 hours - PubMed. (URL: [Link])

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- Assessing the Selectivity of Cetirizine for the Histamine H1 Receptor: A Comparative Guide - Benchchem. (URL not provided in search results)

-

Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem - NIH. (URL: [Link])

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

- (Referenced in search results, but full cit

-

What is ADME and how does it fit into drug development? - BioIVT. (URL: [Link])

Sources

Deschlorocetirizine: A Comparative Analysis of In Vitro and In Vivo Pharmacodynamics

An In-Depth Technical Guide for Researchers

Abstract: This guide provides a detailed examination of Deschlorocetirizine, a principal metabolite of the second-generation antihistamine cetirizine. We will dissect the pharmacological profile of this compound by critically comparing its effects in controlled, isolated in vitro systems with its performance in complex, integrated in vivo models. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for understanding how preclinical data translates from the laboratory bench to a living biological system. This analysis emphasizes the causality behind experimental choices and the importance of a multi-faceted approach in drug evaluation, moving beyond simple efficacy metrics to a deeper mechanistic understanding.

Introduction: The Rationale for a Deeper Dive

Cetirizine is a widely used and well-characterized selective H1-receptor antagonist.[] However, a comprehensive understanding of any therapeutic agent requires a thorough investigation of its metabolites, which may contribute to the parent drug's efficacy, possess unique pharmacological properties, or influence its safety profile. Deschlorocetirizine, a known impurity and metabolite of cetirizine, presents a compelling case for such an investigation.[2][3][4][5][6]

The central challenge in pharmacology is bridging the gap between in vitro potency and in vivo efficacy. An in vitro experiment, such as a receptor binding assay, provides a clean, quantitative measure of a drug's interaction with its molecular target. It is precise but reductionist. Conversely, an in vivo study offers a holistic view of a drug's effect in the context of complex physiological processes like absorption, distribution, metabolism, and excretion (ADME), but the results can be influenced by numerous confounding variables.

This guide will navigate this complexity by systematically evaluating Deschlorocetirizine's effects at each level, providing both the "what" (the data) and the "why" (the scientific reasoning).

The In Vitro Profile: Characterizing the Molecular Interaction

In vitro studies are foundational. They isolate the drug-target interaction, providing the first critical data points on potency and mechanism of action.

Primary Target Engagement: Histamine H1 Receptor Binding

The primary mechanism of action for antihistamines is competitive antagonism at the histamine H1 receptor.[] Quantifying the binding affinity of Deschlorocetirizine to this receptor is the logical first step. The gold-standard method is the radioligand competition binding assay.

The causality here is straightforward: for a drug to work, it must first bind to its target. This assay tells us how tightly it binds. A lower inhibition constant (Kᵢ) value indicates a higher binding affinity. For context, the active R-enantiomer of cetirizine, levocetirizine, has a Kᵢ of approximately 3 nM for the human H1 receptor.[7]

Workflow: H1 Receptor Competition Binding Assay

Caption: Workflow for an in vitro radioligand competition binding assay.

Functional Consequence: Cellular H1 Receptor Antagonism

High affinity does not always equal functional antagonism. It is crucial to demonstrate that binding prevents the receptor from signaling. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[8][9]

A cell-based calcium flux assay provides this functional validation. We use cells engineered to express the H1 receptor and load them with a calcium-sensitive fluorescent dye. When histamine (the agonist) is added, the cells fluoresce as intracellular calcium is released. An effective antagonist like Deschlorocetirizine will block this response. The half-maximal effective concentration (EC₅₀) derived from this assay is a key measure of functional potency.

Signaling Pathway: H1 Receptor (Gq-coupled)

Caption: Simplified H1 receptor signaling pathway leading to calcium release.

Beyond H1: Effects on Inflammatory Cells

Modern antihistamines often exhibit anti-inflammatory properties beyond simple H1-receptor blockade. Based on the profile of cetirizine, relevant in vitro assays for Deschlorocetirizine would include:

-

Eosinophil Migration: Assessing the ability to inhibit the chemotaxis of eosinophils towards chemoattractants like eotaxin.[7]

-

Mediator Release: Measuring the inhibition of histamine or other inflammatory mediators (e.g., leukotrienes) from mast cells or basophils upon allergic stimulation.[10]

-

Eosinophil Survival: Evaluating the effect on cytokine-prolonged eosinophil survival, a key feature of chronic allergic inflammation.[11]

These cell-based assays help build a more nuanced picture of the compound's potential immunomodulatory effects.

The In Vivo Profile: Performance in a Complex System

An in vivo model integrates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). Success here is the true test of a compound's therapeutic potential.

Pharmacodynamics: Efficacy in Allergy Models

Animal models of allergic disease are designed to recapitulate key aspects of the human condition. For an antihistamine, a model of allergic rhinitis is highly relevant.[12][13]

The causality we test here is whether the molecular antagonism observed in vitro translates into a reduction of clinical symptoms. In a typical model, an animal is first sensitized to an allergen (e.g., ovalbumin) to induce an allergic phenotype, and then challenged with the same allergen to trigger symptoms.[14][15]

Workflow: Murine Model of Allergic Rhinitis

Caption: Workflow for an in vivo ovalbumin-induced allergic rhinitis model.

Key endpoints in such a model include:

-

Symptom Scores: Counting the frequency of sneezing and nasal rubbing.

-

Cellular Infiltration: Quantifying eosinophils in nasal lavage fluid or tissue sections.

-

Biomarker Levels: Measuring levels of allergen-specific IgE in serum.

Pharmacokinetics: The Journey of the Drug

A drug's in vivo efficacy is critically dependent on its pharmacokinetic profile. A highly potent compound in vitro will fail in vivo if it cannot reach its target in sufficient concentration for a sufficient duration. Key parameters to determine for Deschlorocetirizine include:

-

Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

-

Half-life (t½): The time required for the drug concentration in the body to be reduced by half. Cetirizine has a half-life of about 8-9 hours.[16]

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Clearance (CL): The rate at which the drug is removed from the body. Cetirizine is primarily excreted unchanged by the kidneys.[16]

These parameters are determined by administering the compound to animals and measuring its concentration in blood plasma over time.

Synthesizing the Data: The In Vitro-In Vivo Correlation

The ultimate goal is to understand how the in vitro and in vivo data relate to each other. A strong correlation gives confidence in the predictive power of the preclinical models.

Table 1: Comparative Pharmacological Data Summary (Hypothetical/Exemplary)

| Parameter | Assay Type | Measurement | Exemplary Value | Significance |

| Binding Affinity | In Vitro Receptor Binding | Kᵢ (nM) vs. hH1R | 5 - 15 nM | Measures direct potency at the molecular target. |

| Functional Potency | In Vitro Calcium Flux | EC₅₀ (nM) vs. Histamine | 20 - 50 nM | Confirms functional antagonism in a cellular context. |

| Anti-inflammatory | In Vitro Eosinophil Migration | IC₅₀ (µM) | 1 - 10 µM | Indicates potential for effects beyond H1 blockade. |

| In Vivo Efficacy | In Vivo Allergic Rhinitis | ED₅₀ (mg/kg) | 0.5 - 2.0 mg/kg | Measures effective dose required to reduce symptoms in a living organism. |

| Plasma Half-Life | In Vivo Pharmacokinetics | t½ (hours) | 6 - 10 hours | Determines dosing frequency and duration of action. |

| Bioavailability | In Vivo Pharmacokinetics | F% (oral) | > 70% | Indicates how efficiently the drug is absorbed after oral administration. |

Analysis of Discrepancies:

Why might a drug with a low Kᵢ (in vitro) require a high dose (in vivo)?

-

Poor Pharmacokinetics: The drug may be poorly absorbed, rapidly metabolized into inactive compounds, or fail to distribute effectively to the nasal tissues.

-

Plasma Protein Binding: High binding to plasma proteins (like albumin) can reduce the amount of free drug available to act on the H1 receptors. Cetirizine, for example, is approximately 93% bound to plasma proteins.[16]

-

Efflux Pumps: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp) in tissues, which actively pump the drug out of cells, limiting its local concentration. Interestingly, cetirizine has been shown to be a P-gp inhibitor, which could affect its own distribution and that of other drugs.[17]

-

Model Complexity: The in vivo allergic response involves numerous mediators and cell types. A drug's efficacy may be limited if it only targets one pathway (histamine) while others (e.g., leukotrienes) remain active.

Detailed Experimental Methodologies

For the purpose of reproducibility and methodological clarity, the following detailed protocols are provided.

Protocol 1: In Vitro Histamine H1 Receptor Competition Binding Assay

-

Membrane Preparation: Culture HEK293T cells transiently expressing the human H1 receptor. Harvest cells, homogenize in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).

-

Assay Setup: In a 96-well plate, add cell membrane homogenate, a fixed concentration of [³H]mepyramine (e.g., 2-5 nM), and serial dilutions of Deschlorocetirizine (from 10⁻¹² M to 10⁻⁴ M).[18]

-

Incubation: Incubate the plate for 4 hours at 25°C to allow the binding to reach equilibrium.[18]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold assay buffer.

-

Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Deschlorocetirizine to generate a competition curve. Determine the IC₅₀ and convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[18]

Protocol 2: In Vivo Ovalbumin-Induced Allergic Rhinitis Model

-

Animals: Use a Th2-biased mouse strain, such as BALB/c, which is known to produce robust allergic responses.[19]

-

Sensitization: On days 0 and 7, administer an intraperitoneal (IP) injection of 50 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) adjuvant.[15]

-

Challenge: From day 14 to day 21, challenge the mice daily with an intranasal administration of 10 µL of OVA solution (1 mg/mL) per nostril.

-

Treatment: 1 hour prior to each intranasal challenge, administer Deschlorocetirizine or vehicle control via oral gavage.

-

Symptom Observation: For 15 minutes immediately following the final OVA challenge on day 21, count the number of sneezes and nasal rubbing motions for each mouse.

-

Sample Collection: 24 hours after the final challenge, collect blood via cardiac puncture for serum IgE analysis. Perform a bronchoalveolar lavage (BAL) to collect fluid for cell counting and differentiation. Euthanize the animals and fix the head for histological analysis of the nasal passages.

-

Endpoint Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA or t-test) to compare the treatment group to the vehicle control group.

Conclusion and Future Directions

The comprehensive evaluation of Deschlorocetirizine requires a synergistic approach, leveraging the precision of in vitro assays and the physiological relevance of in vivo models. In vitro data on binding affinity and cellular function provide a mechanistic foundation, while in vivo studies determine if this mechanism translates into a tangible therapeutic effect within the complexities of a living organism.

Discrepancies between the two are not failures but learning opportunities, shedding light on critical pharmacokinetic and pharmacodynamic factors that govern a drug's ultimate clinical utility. For Deschlorocetirizine, the key questions remain: What is its precise contribution to the overall clinical effect of cetirizine? Does its pharmacokinetic profile differ significantly from the parent compound? And could its distinct properties offer therapeutic advantages? Answering these questions through the integrated experimental paradigm detailed in this guide will be essential for fully characterizing this compound and its place in the landscape of allergy treatment.

References

- Lin Chuang Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. (2016). Research progress of animal model of allergic rhinitis. PubMed.

- Semantic Scholar.

- NIH. (n.d.). In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin.

- NIH. (n.d.). Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis.

- NIH. (n.d.). Animal Models of Allergic Airways Disease: Where Are We and Where to Next?.

- Innoprot GPCR Functional Assays. (n.d.). Histamine H1 Receptor Assay.

- NIH. (n.d.). Deschlorocetirizine. PubChem.

- ACS Publications. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.

- gsrs. (n.d.). DESCHLOROCETIRIZINE.

- BOC Sciences. (n.d.).

- (n.d.). Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers.

- (n.d.). DESCHLOROCETIRIZINE.

- SynZeal. (n.d.). Deschloro Cetirizine | 83881-53-2.

- Pharmaffiliates. (n.d.). CAS No : 83881-53-2 | Product Name : Deschloro Cetirizine.

- NIH. (n.d.). The Effects of Cetirizine on P-glycoprotein Expression and Function In vitro and In situ.

- MDPI. (n.d.). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides.

- PubMed. (n.d.). Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival.

- Benchchem. (n.d.). A Comparative Analysis of In Vitro and In Vivo Data for the Histamine H1 Receptor Antagonist Cetirizine.

Sources

- 2. Deschlorocetirizine | C21H26N2O3 | CID 3068851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. DESCHLOROCETIRIZINE [drugfuture.com]

- 5. Deschloro Cetirizine | 83881-53-2 | SynZeal [synzeal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. innoprot.com [innoprot.com]

- 9. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rodent models of allergic rhinitis: Relevance to human pathophysiology | Semantic Scholar [semanticscholar.org]

- 14. In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal Models of Allergic Airways Disease: Where Are We and Where to Next? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effects of Cetirizine on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Metabolites and Degradation Products of Deschlorocetirizine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deschlorocetirizine, known formally as 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid, is a principal impurity and related substance of the second-generation antihistamine, Cetirizine.[1][2] While extensive data exists for Cetirizine, the metabolic fate and degradation profile of its deschloro-analogue are not widely published. This technical guide provides a comprehensive, predictive overview of the metabolic and degradation pathways of Deschlorocetirizine. By leveraging the well-documented behavior of Cetirizine and Levocetirizine, this document extrapolates the likely metabolic transformations and stability challenges pertinent to Deschlorocetirizine. The guide details the scientific rationale behind these predictions, presents robust, field-proven experimental protocols for their empirical validation, and serves as a foundational resource for researchers involved in the quality control, safety assessment, and formulation development of piperazine-based active pharmaceutical ingredients (APIs).

Introduction to Deschlorocetirizine

Chemical Identity and Relevance

Deschlorocetirizine is structurally analogous to Cetirizine, differing only by the absence of a chlorine atom on one of the terminal phenyl rings. It is recognized as Impurity F in the European Pharmacopoeia (EP) monograph for Cetirizine.[1] The characterization of such impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product. Understanding the potential for these related substances to metabolize into active or toxic compounds, or to degrade into reactive species, is paramount.

The Rationale for Characterization: A Regulatory and Safety Imperative

International Council for Harmonisation (ICH) guidelines necessitate the identification and characterization of impurities and degradation products.[3] Forced degradation studies are a cornerstone of this process, designed to elucidate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4] Similarly, understanding the metabolic profile is crucial for predicting potential drug-drug interactions and identifying any pharmacologically active or toxic metabolites. Given that Deschlorocetirizine is a known process impurity, its downstream behavior within biological systems and under various storage conditions must be anticipated and, where necessary, controlled.

Predicted Metabolic Pathways of Deschlorocetirizine

Foundational Insights from Cetirizine and Levocetirizine Metabolism

The metabolism of Cetirizine and its active R-enantiomer, Levocetirizine, is notably limited in humans, with less than 14% of an administered dose undergoing biotransformation.[5][6] The majority of the drug is excreted unchanged in the urine.[7][8][9] This low metabolic clearance is a key attribute contributing to its favorable safety profile and low potential for metabolic drug-drug interactions.[6][7]

The identified metabolic pathways for Levocetirizine include:

Dealkylation pathways are primarily mediated by the cytochrome P450 enzyme CYP3A4, while aromatic oxidation involves multiple or unidentified CYP isoforms.[6][10] One minor metabolite, resulting from oxidative O-dealkylation, has been detected in plasma and feces but possesses negligible antihistaminic activity.[8][11]

Extrapolated Metabolic Pathways for Deschlorocetirizine

Based on the conserved core structure, Deschlorocetirizine is predicted to follow analogous, limited metabolic pathways. The primary reactive sites—the piperazine nitrogens and the ethoxyacetic acid side chain—remain unchanged. The key difference will be in the aromatic oxidation, which will occur on an unsubstituted phenyl ring.

The predicted primary metabolic transformations are:

-

N-Oxidation: Oxidation of the tertiary nitrogen atom in the piperazine ring, a common metabolic pathway for piperazine derivatives.

-

O-Dealkylation: Cleavage of the ether linkage to yield a piperazine ethanol derivative and glyoxylic acid.

-

N-Dealkylation: Removal of the entire ethoxyacetic acid side chain.

-

Aromatic Hydroxylation: Addition of a hydroxyl group to one of the phenyl rings.

Visualization: Predicted Metabolic Pathway

Caption: Predicted Phase I metabolic pathways for Deschlorocetirizine.

Experimental Protocol: In Vitro Metabolic Stability Assessment

This protocol describes a standard high-throughput screening method to determine the intrinsic clearance of a compound using human liver microsomes (HLM).[12] HLMs are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[13][14]

Objective: To quantify the rate of disappearance of Deschlorocetirizine when incubated with HLM and necessary cofactors.

Materials:

-

Deschlorocetirizine stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL)[13]

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH-A/B solution)

-

Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

-

Acetonitrile (ACN) containing an internal standard (IS)

-

96-well incubation and collection plates

Methodology:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer and HLM. The final protein concentration should be within the linear range (typically 0.2-1.0 mg/mL).

-

Rationale: Performing this step on ice prevents premature enzymatic activity. The protein concentration is optimized to ensure the reaction rate is proportional to enzyme concentration, not limited by substrate availability.

-

-

Substrate Addition:

-

Add Deschlorocetirizine and control compounds to designated wells of the incubation plate to achieve a final substrate concentration (typically 1 µM).

-

Rationale: A 1 µM concentration is standard for initial screening as it is generally below the Michaelis-Menten constant (Km) for most CYP enzymes, allowing for an estimation of first-order kinetics.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Rationale: This step ensures that the reaction components reach the optimal physiological temperature before the reaction is initiated.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

Rationale: NADPH is a critical cofactor for CYP enzyme activity. Its addition starts the metabolic process.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture from each well to a corresponding well in a collection plate containing ice-cold ACN with IS.

-

Rationale: The cold ACN serves to quench the reaction by precipitating the microsomal proteins and halting all enzymatic activity. The internal standard is crucial for correcting variations in sample processing and analytical response.

-

-

Sample Processing:

-

Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of Deschlorocetirizine to the IS at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Deschlorocetirizine remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Degradation Profile and Stability-Indicating Methods

Principles of Forced Degradation

Forced degradation, or stress testing, is performed to identify the likely degradation products that may form under various environmental and manufacturing conditions. This data is essential for developing stability-indicating analytical methods capable of separating the API from all potential degradants.[15] Studies on Cetirizine have shown significant degradation under hydrolytic (acidic, neutral), oxidative, and photolytic conditions.[3]

Predicted Degradation of Deschlorocetirizine

The degradation pathways of Deschlorocetirizine are expected to be very similar to those of Cetirizine, as the primary sites of instability (the ether linkage and the piperazine ring) are identical.

-

Acid/Base Hydrolysis: Cleavage of the ether linkage is a likely pathway, particularly under strong acidic or basic conditions at elevated temperatures. This would result in the formation of a benzhydryl-piperazine ethanol derivative.[3][15]

-

Oxidation: The piperazine ring is susceptible to oxidation. The tertiary amine can be oxidized to an N-oxide, a common degradation product for such compounds.[16] More aggressive oxidation could lead to ring opening or cleavage of the benzhydryl group to form benzophenone.[3][17]

-

Photodegradation: Aromatic compounds and those with ether linkages can be susceptible to photodegradation.[18] Studies on Cetirizine show degradation upon exposure to UV light, which may involve radical-driven mechanisms.[19]

-

Thermal Degradation: In the solid state, degradation is generally slower. However, at elevated temperatures, the same hydrolytic and oxidative pathways can be accelerated, especially in the presence of moisture.[4][20]

Summary of Predicted Degradation Profile

The following table summarizes the expected degradation behavior of Deschlorocetirizine based on published data for Cetirizine.

| Stress Condition | Reagents & Conditions (from Cetirizine studies) | Predicted Outcome for Deschlorocetirizine | Predicted Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 105°C | Significant Degradation | 2-(4-benzhydrylpiperazin-1-yl)ethanol |

| Base Hydrolysis | 0.1 M NaOH, 105°C | Significant Degradation | 2-(4-benzhydrylpiperazin-1-yl)ethanol |

| Oxidation | 3-30% H₂O₂, 60°C | Extensive Degradation | Deschlorocetirizine N-Oxide, Benzophenone |

| Photolytic | UV Light (254 nm), Sunlight | Moderate Degradation | Complex mixture of photoproducts |

| Thermal (Dry Heat) | 105°C | Minor Degradation | Similar to hydrolytic/oxidative products |

Data extrapolated from Cetirizine studies.[3][15][16]

Visualization: Forced Degradation Workflow

Caption: General experimental workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Study

Objective: To generate degradation products of Deschlorocetirizine and develop a stability-indicating HPLC method.

Materials:

-

Deschlorocetirizine bulk drug

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Buffers (e.g., Ammonium Acetate, Potassium Phosphate)

-

Acids (Hydrochloric Acid) and Bases (Sodium Hydroxide)

-

Hydrogen Peroxide (30%)

-

HPLC system with UV/PDA detector and Mass Spectrometer (optional but recommended)

-

Photostability chamber, calibrated oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Deschlorocetirizine in a suitable solvent (e.g., 1 mg/mL in 50:50 Methanol:Water).

-

Application of Stress:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve a known amount in the stock solvent.

-

Photolytic Degradation: Expose the stock solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Control Sample: Prepare a sample by diluting the stock solution without subjecting it to stress.

-

Rationale: These conditions are standard starting points based on ICH guidelines. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized while providing sufficient quantities of primary degradants for detection.[4]

-

-

Method Development (HPLC-UV):

-

Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm), as it provides good retention for moderately polar compounds.

-

Mobile Phase: Use a gradient elution to resolve compounds with different polarities. Start with a gradient of a buffered aqueous phase (e.g., 20 mM Ammonium Acetate, pH 5.0) and an organic phase (e.g., Acetonitrile).

-

Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm) to ensure all degradants are detected. The primary wavelength can be set around the λmax of Deschlorocetirizine (~230 nm).

-

Optimization: Adjust the gradient slope, pH of the mobile phase, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

-

-

Analysis and Peak Purity:

-

Inject all stressed and control samples into the optimized HPLC system.

-

Compare the chromatograms to identify the degradation peaks.

-

Perform peak purity analysis using the PDA data for the Deschlorocetirizine peak in each stressed sample. A peak purity index greater than 990 typically indicates the peak is spectrally homogeneous and free from co-eluting impurities.[15]

-

-

Mass Spectrometry Analysis (for identification):

-

If an LC-MS system is used, obtain the mass-to-charge ratio (m/z) for each degradation product. Compare the masses with the predicted structures to tentatively identify the degradants. Further fragmentation (MS/MS) studies can confirm the structures.

-

Conclusion

This guide establishes a scientifically grounded, predictive framework for understanding the metabolites and degradation products of Deschlorocetirizine. By extrapolating from the extensive data available for Cetirizine, it is predicted that Deschlorocetirizine will exhibit very limited metabolism, primarily involving minor oxidative pathways. Its degradation profile is likely characterized by susceptibility to hydrolysis at the ether linkage and oxidation of the piperazine ring under relevant stress conditions. The detailed experimental protocols provided herein offer a clear, actionable path for the empirical validation of these predictions. Such studies are indispensable for ensuring the quality, safety, and regulatory compliance of any pharmaceutical product containing this substance.

References

-

Lin, A. Y., & Reinhard, M. (2009). Photodegradation of the antihistamine cetirizine in natural waters. Environmental Science & Technology, 43(5), 1413–1419. [Link]

-

Ganesan, S., & Gani, S. (2023). Cetirizine. In StatPearls. StatPearls Publishing. [Link]

-

MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio. [Link]

-

Drugs.com. (2025). Levocetirizine Monograph for Professionals. Drugs.com. [Link]

-

Wikipedia. (n.d.). Cetirizine. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Drugs.com. (n.d.). Cetirizine: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Horspool, L. J., & Posner, J. (1989). The metabolism and pharmacokinetics of 14C-cetirizine in humans. European Journal of Clinical Pharmacology, 37(4), 357–361. [Link]

-

Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology (Chapter 7, Unit 7.3). John Wiley & Sons, Inc. [Link]

-

Benedetti, M. S., Plisnier, M., & Baltes, E. (2001). Absorption, distribution, metabolism and excretion of [14C]levocetirizine, the R enantiomer of cetirizine, in healthy volunteers. European Journal of Clinical Pharmacology, 57(8), 571–582. [Link]

-

Cristofoletti, R., et al. (2014). Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Levocetirizine Dihydrochloride. Journal of Pharmaceutical Sciences, 103(11), 3366-3375. [Link]

-

Al-Odaini, N. A., et al. (2020). Photodegradation of Ibuprofen, Cetirizine, and Naproxen by PAN-MWCNT/TiO2–NH2 nanofiber membrane under UV light irradiation. Scientific Reports, 10(1), 1-13. [Link]

-

Heps-Sybilska, A., et al. (2018). Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. Current Pharmaceutical Analysis, 14(5), 454-461. [Link]

-

U.S. Food and Drug Administration. (n.d.). Levocetirizine Prescribing Information. FDA. [Link]

-

U.S. Food and Drug Administration. (2006). Clinical Pharmacology Biopharmaceutics Review(s) for Levocetirizine. FDA. [Link]

-

Khan, A., et al. (2023). Enhanced visible light photocatalytic degradation of cetirizine in pharmaceutical liquid waste using V₂O₅-modified MXene nanocomposites prepared via microwave irradiation. Environmental Technology & Innovation, 32, 103328. [Link]

-

Stresser, D. M., & Blanchard, A. P. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47–58. [Link]

-

Chem Help ASAP. (2023). Metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

-

Lu, H., & Li, A. P. (2017). Application of In Vitro Metabolism Activation in High-Throughput Screening. Molecules, 22(12), 2095. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cetirizine Hydrochloride? Patsnap. [Link]

-

Shirkhedkar, A. A., et al. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 6(4), 18-22. [Link]

-

Cielecka-Piontek, J., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations... Molecules, 27(23), 8345. [Link]

-

Wang, Y., et al. (2022). Mechanistic Insight into Degradation of Cetirizine under UV/Chlorine Treatment... International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

de A. E. S. e Silva, L. M., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Journal of the Brazilian Chemical Society, 25(12), 2296-2304. [Link]

-

Gao, H., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

-

Kaur, P., Bansal, G., & Singh, S. (2014). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 809-815. [Link]

-

Economou, A., et al. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs... ACS Omega, 8(39), 35835-35844. [Link]

-

Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture (Doctoral dissertation, The University of Texas at Austin). [Link]

-

Veeprho. (n.d.). Cetirizine EP Impurity F (Free Base). Veeprho. [Link]

-

Protheragen. (n.d.). Cetirizine EP Impurity F; USP Deschlorocetirizine. Protheragen. [Link]

-

Cielecka-Piontek, J., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs... Molecules, 26(1), 133. [Link]

-

National Center for Biotechnology Information. (n.d.). Deschlorocetirizine. In PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

Dyakonov, T., et al. (2005). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. AAPS PharmSciTech, 6(2), E246-E252. [Link]

-

Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 8(6), 531-544. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

-

Taibon, J., & Strasser, H. (2016). Analytical Methods for Secondary Metabolite Detection. In Methods in Molecular Biology (Vol. 1477, pp. 191-209). Humana Press. [Link]

-

Kostiainen, R., & Ketola, R. A. (2006). Introduction to Early in Vitro Identification of Metabolites of New Chemical Entities in Drug Discovery and Development. Current Pharmaceutical Design, 12(24), 3097-3114. [Link]

-

Farid, K., et al. (2012). Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring. Organic & Biomolecular Chemistry, 10(23), 4648-4657. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpcsonline.com [ijpcsonline.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. drugs.com [drugs.com]

- 6. verification.fda.gov.ph [verification.fda.gov.ph]

- 7. Cetirizine - Wikipedia [en.wikipedia.org]

- 8. The metabolism and pharmacokinetics of 14C-cetirizine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption, distribution, metabolism and excretion of [14C]levocetirizine, the R enantiomer of cetirizine, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 14. mdpi.com [mdpi.com]

- 15. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 18. Photodegradation of the antihistamine cetirizine in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Deschlorocetirizine Dihydrochloride

Introduction: Contextualizing Deschlorocetirizine Dihydrochloride